6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one
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Description
6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one (DCNB) is a synthetic compound that has been studied for its potential applications in a variety of scientific research areas. It is an organic molecule composed of two benzoxazinone rings connected by a double bond and a chlorine atom. DCNB is a relatively new compound, and its structure and properties have not been extensively studied.
Scientific Research Applications
Antibacterial Activities
Research on compounds with similar structures, such as derivatives of 1,2,4-triazine and benzoxazine, has shown antibacterial properties. For example, studies have synthesized compounds like thiocarbamides, thiosemicarbazides, and Schiff bases from related chemical structures, testing them for antibacterial activity with some compounds exhibiting significant effects (Mehrotra et al., 2002).
Agrochemical Impurities and Environmental Impact
Investigations into agrochemical formulations, including those related to dioxin and dioxin-like impurities, have been conducted to understand their environmental impact and safety profile. Such research is crucial for assessing the risks associated with the use of certain chemical compounds in agriculture and their potential long-term effects on the environment (Masunaga et al., 2001).
Molecular Electronics
Compounds containing redox centers have been explored for their potential in molecular electronic devices, exhibiting properties such as negative differential resistance and high on-off peak-to-valley ratios, which are desirable for applications in nanoscale electronics (Chen et al., 1999).
Structural Analysis and Crystallography
Research on the structure of related benzoxazine and oxadiazole compounds through crystallography has provided insights into the molecular configurations, interactions, and potential reactivity of these chemicals. Understanding the structural aspects of such compounds can inform their functional applications in various scientific fields (Fun et al., 2010).
properties
IUPAC Name |
6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7Cl3N2O4/c17-9-6-10-15(12(19)7-9)20-14(25-16(10)22)4-2-8-1-3-11(18)13(5-8)21(23)24/h1-7H/b4-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGGQGXGEEQKSOW-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7Cl3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-2-[(E)-2-(4-chloro-3-nitrophenyl)ethenyl]-4H-3,1-benzoxazin-4-one |
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